4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYGVAOJLCKAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1Br)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyrazole and isopropyl bromide.
Alkylation: The pyrazole ring is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced using methyl iodide under basic conditions.
Carboxylation: The final step involves carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Substitution: Amino or thio derivatives of the pyrazole ring.
Oxidation: Pyrazole N-oxides.
Reduction: Dehalogenated pyrazole derivatives.
Coupling: Biaryl pyrazole derivatives.
Scientific Research Applications
4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
This compound is a specialty chemical with the CAS number 1566729-10-9 . Parchem supplies this chemical, which has the formula .
Synonyms:
This compound is also known by several synonyms :
- 1184293-62-6
- 4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid
- 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
- BBL032736
- STL248066
- AKOS015997360
- VS-11491
- CS-0329409
- 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylicacid
Product Specifications:
The specifications and properties include :
- CAS Number: 1566729-10-9
- Chemical Structure: A graphical representation of the chemical structure is available .
Applications:
While the provided search results do not detail specific applications of this compound, they do provide information on pyrazoles and related compounds:
- Pyrazoles: The search results mention various pyrazole derivatives, such as methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylic acid, and 4-bromo-1-(2-methoxyethyl)-1H-pyrazole . These compounds are typically in stock and may be used as building blocks in chemical synthesis or for research purposes .
- 4-Bromo-1H-pyrazole-3-carboxylic acid: This related compound has CAS No. 13745-17-0 and formula .
Mechanism of Action
The mechanism of action of 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations in Pyrazole Derivatives
The following table summarizes key structural analogs and their differences:
Key Observations:
- Positional Isomerism : Moving the bromine from position 4 to 5 (e.g., 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid) alters the electron distribution, impacting acidity (pKa) and reactivity .
- Functional Group Modifications : Replacing the carboxylic acid with a methyl ester (e.g., methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate) reduces hydrogen-bonding capacity, which may influence solubility and pharmacokinetics .
Heterocyclic and Bicyclic Analogs
Bipyrazole Derivatives
The compound 4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS 478039-15-5) features two fused pyrazole rings. With a molecular formula of C12H15BrN4O2, its larger structure may enhance binding to macromolecular targets, such as enzymes or receptors, due to increased surface area .
Imidazole and Triazole Derivatives
Physicochemical Properties
- Density and Solubility : Analogs with bulkier substituents (e.g., isopropyl) exhibit higher predicted densities (~1.69 g/cm³) compared to ethyl or methyl derivatives (~1.67 g/cm³) .
- Thermal Stability : Boiling points vary widely; for example, 5-bromo-2-propyl-1H-imidazole-4-carboxylic acid has a predicted boiling point of 467.1°C, while pyrazole esters (e.g., methyl derivatives) may decompose at lower temperatures .
Biological Activity
4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1184293-62-6) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.09 g/mol. The structure features a bromine atom at position 4, an isopropyl group at position 3, and a carboxylic acid functional group at position 5 of the pyrazole ring.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit various biological activities, including:
- Anti-inflammatory effects : Some studies have demonstrated that pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes.
- Anticancer properties : Pyrazole derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Pyrazole compounds often act as inhibitors of various kinases involved in cancer progression, such as Aurora-A kinase and Cyclin-dependent kinases (CDKs).
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Impact on Cell Cycle Regulation : By affecting the cell cycle machinery, pyrazole derivatives can halt the proliferation of cancer cells.
Table 1: Summary of Biological Activities
Detailed Findings
A study by Bouabdallah et al. reported that various pyrazole derivatives exhibited significant cytotoxic potential against cancer cell lines such as Hep-2 and P815, with IC50 values indicating effective inhibition at low concentrations . Another study highlighted the compound's ability to inhibit Aurora-A kinase, which plays a crucial role in cell division and cancer progression, showcasing an IC50 value as low as 0.067 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the bromine atom enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The isopropyl group may also contribute to steric hindrance that affects binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, and how can regioselectivity be controlled during bromination?
- Methodological Answer : The synthesis typically involves (1) cyclocondensation of β-keto esters with hydrazines to form the pyrazole core, followed by (2) bromination at the 4-position. Regioselectivity in bromination is influenced by steric and electronic effects: the isopropyl group at position 3 directs bromination to position 4 due to its electron-donating nature and steric hindrance. Use of N-bromosuccinimide (NBS) in dichloromethane at 0–25°C is recommended for controlled bromination . Purification via recrystallization or preparative HPLC ensures high yields (>75%) .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) validate purity (>98%) .
- NMR : H and C NMR confirm substituent positions. Key signals include:
- δ 1.3–1.5 ppm (isopropyl CH), δ 3.8–4.0 ppm (N–CH), δ 12.5 ppm (carboxylic acid –OH) .
- FTIR : Peaks at 1700–1720 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O–H) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets like phosphodiesterases (PDEs)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using PDE crystal structures (PDB: 1TBF) identifies binding affinities. Focus on interactions between the carboxylic acid group and catalytic metal ions (e.g., Zn) in PDE active sites. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What experimental designs resolve contradictions in reported antimicrobial activity across studies?
- Methodological Answer : Discrepancies may arise from strain-specific susceptibility or assay conditions. Standardize protocols:
- Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC assays.
- Include positive controls (e.g., ciprofloxacin) and test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.
- Evaluate synergism with β-lactams using checkerboard assays .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The 4-bromo group acts as a leaving site for palladium-catalyzed couplings. Optimize conditions:
- Catalyst: Pd(PPh) (5 mol%).
- Base: KCO in DMF/HO (3:1).
- Boronic acid partners (e.g., aryl/heteroaryl) yield biaryl derivatives for SAR studies. Monitor reaction progress via TLC .
Comparative Analysis of Structural Analogues
Key Methodological Notes
- Contradiction Mitigation : When biological data conflicts, validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .
- Stereochemical Considerations : The isopropyl group’s configuration (R/S) impacts steric interactions in enzyme binding pockets. Resolve via chiral HPLC or asymmetric synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
